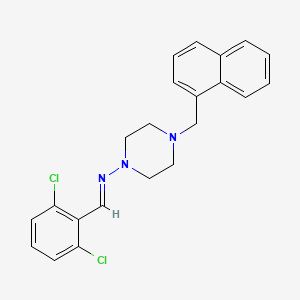![molecular formula C19H15Cl2NO3S2 B11668082 (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668082.png)
(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (5E)-5-({4-[(2,4-Dichlorophényl)méthoxy]-3-éthoxyphényl}méthylidène)-2-sulfanylidène-1,3-thiazolidin-4-one est une molécule organique complexe qui appartient à la classe des thiazolidinones. Ce composé est caractérisé par sa structure unique, qui comprend un cycle thiazolidinone, un groupe dichlorophényle et un groupe éthoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5E)-5-({4-[(2,4-Dichlorophényl)méthoxy]-3-éthoxyphényl}méthylidène)-2-sulfanylidène-1,3-thiazolidin-4-one implique généralement plusieurs étapes. Une méthode courante commence par la préparation du cycle thiazolidinone, suivie de l'introduction des groupes dichlorophényle et éthoxyphényle. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour assurer un rendement et une pureté élevés.
Formation du cycle thiazolidinone : Cette étape implique la cyclisation d'un dérivé de la thiourée avec une α-halocétone en milieu basique.
Introduction du groupe dichlorophényle : Le groupe dichlorophényle est introduit par une réaction de substitution nucléophile utilisant du chlorure de 2,4-dichlorobenzyl.
Introduction du groupe éthoxyphényle : Le groupe éthoxyphényle est ajouté par une réaction d'éthérification utilisant du 3-éthoxyphénol et une base appropriée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir les niveaux de pureté souhaités.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-({4-[(2,4-Dichlorophényl)méthoxy]-3-éthoxyphényl}méthylidène)-2-sulfanylidène-1,3-thiazolidin-4-one : subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction utilisant des agents comme le borohydrure de sodium peuvent convertir le cycle thiazolidinone en un cycle thiazolidine.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, permanganate de potassium, acide acétique comme solvant.
Réduction : Borohydrure de sodium, éthanol comme solvant.
Substitution : Nucléophiles tels que les amines ou les thiols, solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO).
Produits principaux
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés de la thiazolidine.
Substitution : Différentes thiazolidinones substituées.
Applications de la recherche scientifique
(5E)-5-({4-[(2,4-Dichlorophényl)méthoxy]-3-éthoxyphényl}méthylidène)-2-sulfanylidène-1,3-thiazolidin-4-one : a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et antifongique.
Médecine : Exploré pour ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-({4-[(2,4-Dichlorophényl)méthoxy]-3-éthoxyphényl}méthylidène)-2-sulfanylidène-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Par exemple, son activité anticancéreuse peut être attribuée à l'inhibition d'enzymes clés impliquées dans la prolifération cellulaire.
Applications De Recherche Scientifique
(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
(5E)-5-({4-[(2,4-Dichlorophényl)méthoxy]-3-éthoxyphényl}méthylidène)-2-sulfanylidène-1,3-thiazolidin-4-one : peut être comparé à d'autres dérivés de la thiazolidinone :
3-[(5E)-5-(3,4-Diméthoxybenzylidène)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphtyl acétate : Ce composé a un noyau thiazolidinone similaire mais des substituants différents, conduisant à des activités biologiques distinctes.
Acétate de vanilline : Bien que structurellement différent, il partage certains groupes fonctionnels et peut subir des réactions chimiques similaires.
Le caractère unique de (5E)-5-({4-[(2,4-Dichlorophényl)méthoxy]-3-éthoxyphényl}méthylidène)-2-sulfanylidène-1,3-thiazolidin-4-one réside dans sa combinaison spécifique de substituants, qui confèrent des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C19H15Cl2NO3S2 |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15Cl2NO3S2/c1-2-24-16-7-11(8-17-18(23)22-19(26)27-17)3-6-15(16)25-10-12-4-5-13(20)9-14(12)21/h3-9H,2,10H2,1H3,(H,22,23,26)/b17-8+ |
Clé InChI |
GGWIDFRWAMXJIJ-CAOOACKPSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11668001.png)
![3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668007.png)
![5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668017.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11668035.png)

![(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668050.png)
![4-(morpholin-4-ylmethyl)-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11668053.png)
![N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11668055.png)
![4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid](/img/structure/B11668068.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11668076.png)
![2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11668077.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668090.png)
![3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11668096.png)
